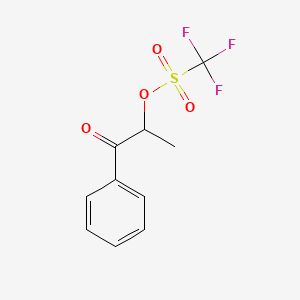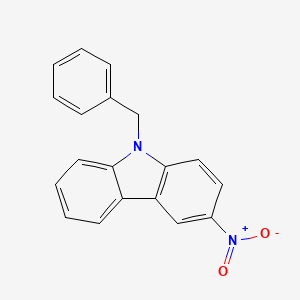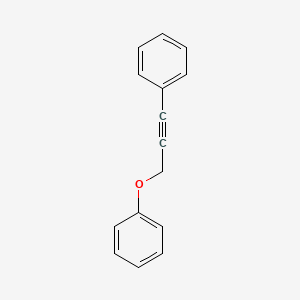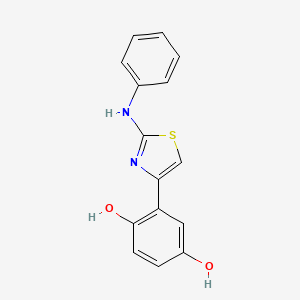
2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol typically involves the reaction of aniline with a thiazole derivative. One common method includes the condensation of 2-aminothiazole with 1,4-benzoquinone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions include quinone derivatives, hydroquinones, and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: Its antibacterial, antifungal, and antitumor properties are being explored for therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol involves its interaction with various molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA synthesis. The thiazole ring plays a crucial role in binding to target proteins and enzymes, leading to the observed biological effects .
Comparación Con Compuestos Similares
- 2-(2-Amino-thiazol-4-yl)benzene-1,4-diol
- 2-(2-Anilino-1,3-thiazol-4-yl)benzoic acid
- 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol
Comparison: Compared to other thiazole derivatives, 2-(2-Anilino-1,3-thiazol-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of aniline and thiazole moieties enhances its potential as a multifunctional bioactive molecule .
Propiedades
Número CAS |
91376-78-2 |
|---|---|
Fórmula molecular |
C15H12N2O2S |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
2-(2-anilino-1,3-thiazol-4-yl)benzene-1,4-diol |
InChI |
InChI=1S/C15H12N2O2S/c18-11-6-7-14(19)12(8-11)13-9-20-15(17-13)16-10-4-2-1-3-5-10/h1-9,18-19H,(H,16,17) |
Clave InChI |
AZJNWKIAPMAFEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


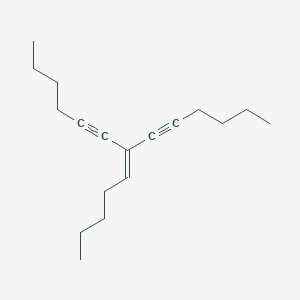
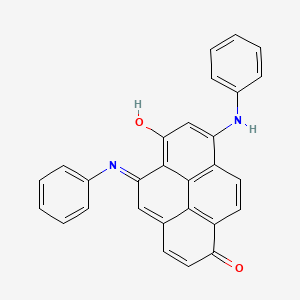
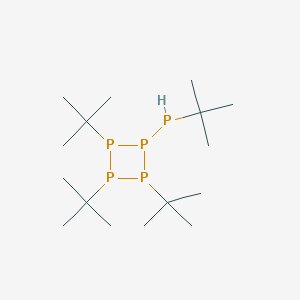
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
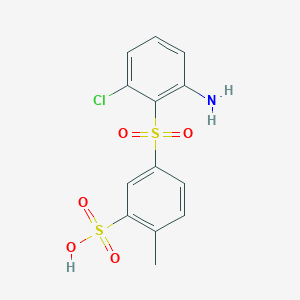
![[(2,3-Dimethoxyphenyl)methoxy]methaneperoxol](/img/structure/B14361252.png)
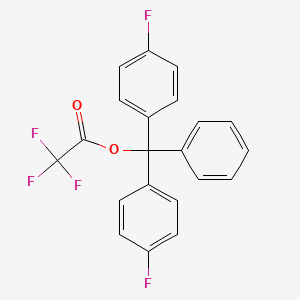
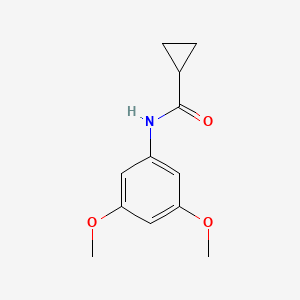
![2-(2-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14361262.png)
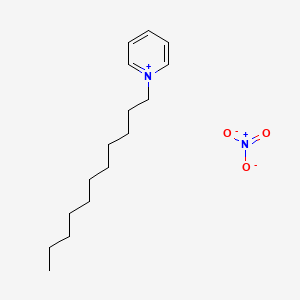
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
